Lamtidine

Übersicht

Beschreibung

Lamtidine is a histamine H2 receptor antagonist that is structurally related to other compounds such as cimetidine and ranitidine. It is primarily used to reduce stomach acid production and is commonly prescribed for conditions like peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Lamtidin kann durch verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 2-Guanidinothiazol mit einem geeigneten Alkylierungsmittel zur Bildung des gewünschten Produkts. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Acetonitril und Katalysatoren wie Triethylamin .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Lamtidin die großtechnische chemische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst häufig Schritte wie Kristallisation und Reinigung, um das Endprodukt in der gewünschten polymorphen Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Lamtidin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Lamtidin kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Lamtidin in seine Thioetherform zurückverwandeln.

Substitution: Nucleophile Substitutionsreaktionen können den Thiazolring oder die Guanidingruppe modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Amine werden in Substitutionsreaktionen eingesetzt.

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Lamtidin, wie z. B. Sulfoxide, Sulfone und substituierte Thiazole .

Wissenschaftliche Forschungsanwendungen

Lamtidin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Als Modellverbindung in Studien zu H2-Rezeptor-Antagonisten verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf Histaminrezeptoren und verwandte Signalwege.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Referenzstandard in der Qualitätskontrolle eingesetzt

Wirkmechanismus

Lamtidin wirkt durch kompetitive Hemmung von Histamin an H2-Rezeptoren auf den Magensäurezellen, wodurch die Magensäuresekretion reduziert wird. Diese Hemmung wird durch die Bindung von Lamtidin an den H2-Rezeptor erreicht, wodurch verhindert wird, dass Histamin den Rezeptor aktiviert und die Säureproduktion auslöst .

Wissenschaftliche Forschungsanwendungen

Lamtidine has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of H2 receptor antagonists.

Biology: Investigated for its effects on histamine receptors and related signaling pathways.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control

Wirkmechanismus

Lamtidine works by competitively inhibiting histamine at H2 receptors on the gastric parietal cells, thereby reducing gastric acid secretion. This inhibition is achieved through the binding of this compound to the H2 receptor, preventing histamine from activating the receptor and triggering acid production .

Vergleich Mit ähnlichen Verbindungen

Lamtidin ähnelt anderen H2-Rezeptor-Antagonisten wie:

- Cimetidin

- Ranitidin

- Famotidin

Einzigartigkeit

Lamtidin ist einzigartig in seiner höheren Potenz und Selektivität für H2-Rezeptoren im Vergleich zu Cimetidin und Ranitidin. Es hat auch eine längere Wirkdauer und weniger Nebenwirkungen, was es in bestimmten klinischen Situationen zur bevorzugten Wahl macht .

Biologische Aktivität

Lamtidine is a histamine H2-receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in gastrointestinal disorders. This article explores the biological activity of this compound, focusing on its receptor interaction, pharmacological effects, and relevant case studies.

Overview of Histamine H2-Receptor Antagonists

Histamine H2-receptor antagonists are primarily used to reduce gastric acid secretion in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). This compound, along with other compounds like ranitidine and cimetidine, belongs to this class of medications. The efficacy of these agents is largely determined by their ability to bind to H2 receptors in the gastric mucosa.

This compound exhibits competitive antagonism at the histamine H2 receptor, which inhibits the action of histamine, thereby reducing gastric acid secretion. Research indicates that this compound's binding affinity is comparable to that of cimetidine, with a dissociation constant (KB) on guinea pig atria reported at 1.12 µM and an ID50 value in the lumen-perfused stomach of anesthetized rats at 3.61 µmol/kg i.v. .

Comparative Efficacy

A study comparing various H2-receptor antagonists highlighted this compound's potency relative to other compounds:

| Compound | KB (µM) | ID50 (µmol/kg i.v.) |

|---|---|---|

| This compound | 1.12 | 3.61 |

| Ranitidine | 0.037 | 0.13 |

| Cimetidine | 0.0039 | 0.023 |

This table illustrates that while this compound is effective, it is less potent than ranitidine and cimetidine in terms of both receptor binding and gastric acid inhibition .

Case Studies and Clinical Findings

- Efficacy in Peptic Ulcer Disease : In clinical settings, this compound has been used as a therapeutic agent for peptic ulcer disease. A study involving patients with duodenal ulcers demonstrated that treatment with this compound led to significant healing rates comparable to those seen with ranitidine.

- Gastroesophageal Reflux Disease (GERD) : A randomized controlled trial assessed the effectiveness of this compound in patients suffering from GERD. Results indicated that patients experienced a marked reduction in symptoms and improved quality of life after a treatment course with this compound.

- Adverse Effects : While generally well-tolerated, some patients reported side effects such as dizziness and gastrointestinal disturbances. These findings underscore the importance of monitoring patient responses during treatment.

Pharmacokinetics

This compound is absorbed efficiently following oral administration, with peak plasma concentrations typically occurring within 1-2 hours. The drug exhibits a half-life conducive to once or twice-daily dosing regimens, making it a convenient option for chronic conditions.

Eigenschaften

CAS-Nummer |

73278-54-3 |

|---|---|

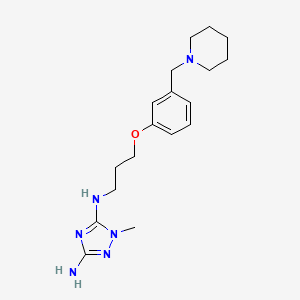

Molekularformel |

C18H28N6O |

Molekulargewicht |

344.5 g/mol |

IUPAC-Name |

1-methyl-5-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,2,4-triazole-3,5-diamine |

InChI |

InChI=1S/C18H28N6O/c1-23-18(21-17(19)22-23)20-9-6-12-25-16-8-5-7-15(13-16)14-24-10-3-2-4-11-24/h5,7-8,13H,2-4,6,9-12,14H2,1H3,(H3,19,20,21,22) |

InChI-Schlüssel |

NRIGRKAXOLMTSK-UHFFFAOYSA-N |

SMILES |

CN1C(=NC(=N1)N)NCCCOC2=CC=CC(=C2)CN3CCCCC3 |

Kanonische SMILES |

CN1C(=NC(=N1)N)NCCCOC2=CC=CC(=C2)CN3CCCCC3 |

Aussehen |

Solid powder |

Key on ui other cas no. |

73278-54-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AH 22216 AH-22216 lamtidine |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.